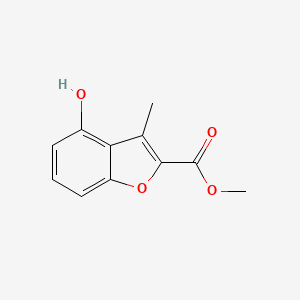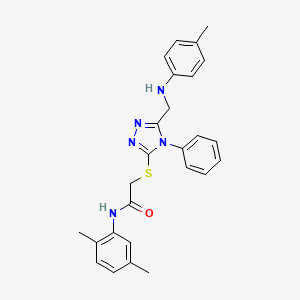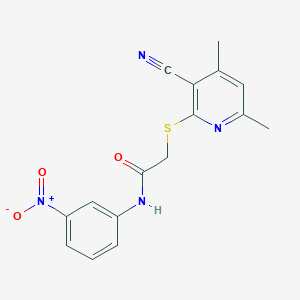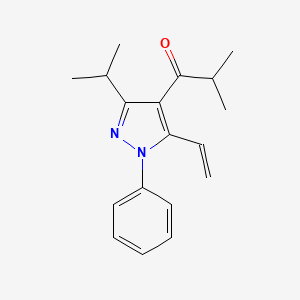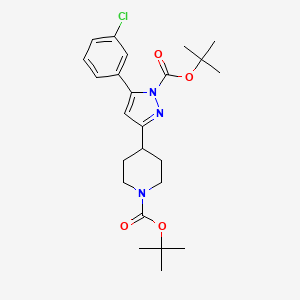
6-Isopropyl-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropil-1-metilpiridin-2(1H)-ona es un compuesto químico que pertenece a la familia de las piridinas. Los derivados de la piridina son conocidos por su amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y síntesis orgánica. La estructura única de este compuesto lo convierte en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 6-Isopropil-1-metilpiridin-2(1H)-ona generalmente implica la reacción de derivados de la piridina con grupos isopropilo y metilo en condiciones específicas. Los métodos comunes incluyen:
Reacciones de alquilación: Utilizando haluros de alquilo en presencia de una base.
Reacciones de ciclación: Formando el anillo de piridina mediante la ciclación de precursores adecuados.
Métodos de producción industrial
La producción industrial puede implicar procesos de alquilación y ciclación a gran escala, optimizados para el rendimiento y la pureza. Los catalizadores y los disolventes se utilizan a menudo para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos de sustitución: Incluidos los halógenos y los nucleófilos.
Principales productos formados
Los principales productos dependen del tipo de reacción y las condiciones utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción en la síntesis orgánica.
Biología: Estudiando sus efectos en los sistemas biológicos.
Medicina: Investigando sus posibles propiedades terapéuticas.
Industria: Utilizado en la producción de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo por el cual 6-Isopropil-1-metilpiridin-2(1H)-ona ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. Las vías involucradas pueden variar según la aplicación y el contexto.
Comparación Con Compuestos Similares
Compuestos similares
2-Metilpiridina: Un derivado de piridina más simple.
4-Isopropilpiridina: Otra piridina sustituida con isopropilo.
1-Metil-3-isopropilpiridina: Un compuesto con sustituyentes similares pero posiciones diferentes.
Destacando la singularidad
La combinación única de grupos isopropilo y metilo en posiciones específicas en 6-Isopropil-1-metilpiridin-2(1H)-ona lo distingue de otros derivados de la piridina. Esta estructura única puede conferir propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-methyl-6-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-5-4-6-9(11)10(8)3/h4-7H,1-3H3 |
Clave InChI |
CNTYKKKPNYDOPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


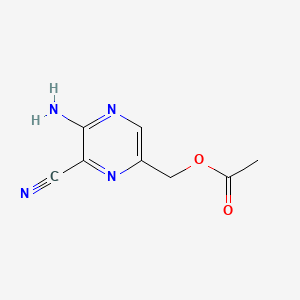
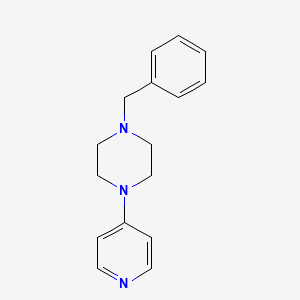
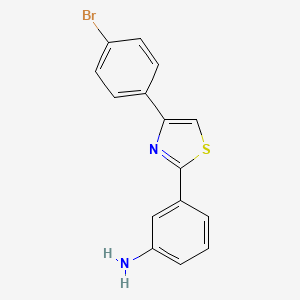
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)

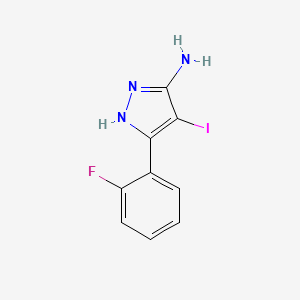
![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
